1-(4-Bromo-2-chlorophenyl)-3-(5-tert-butyl-2-methoxyphenyl)thiourea
Description
N-(4-bromo-2-chlorophenyl)-N’-(5-tert-butyl-2-methoxyphenyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of bromine, chlorine, tert-butyl, and methoxy groups, which contribute to its unique chemical properties.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(5-tert-butyl-2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2OS/c1-18(2,3)11-5-8-16(23-4)15(9-11)22-17(24)21-14-7-6-12(19)10-13(14)20/h5-10H,1-4H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFMHMSCVOGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chlorophenyl)-N’-(5-tert-butyl-2-methoxyphenyl)thiourea typically involves the reaction of 4-bromo-2-chloroaniline with 5-tert-butyl-2-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(4-bromo-2-chlorophenyl)-N’-(5-tert-butyl-2-methoxyphenyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-chlorophenyl)-N’-(5-tert-butyl-2-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as sodium azide or potassium cyanide; reactions are often conducted in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Azides, cyanides
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-N’-(5-tert-butyl-2-methoxyphenyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Agriculture: The compound is studied for its herbicidal properties, particularly in controlling weed growth in crops.
Material Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-N’-(5-tert-butyl-2-methoxyphenyl)thiourea involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt the signaling processes, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-chlorophenyl)-N’-(4-methoxyphenyl)thiourea
- N-(4-bromo-2-chlorophenyl)-N’-(5-tert-butylphenyl)thiourea
- N-(4-bromo-2-chlorophenyl)-N’-(5-tert-butyl-2-methoxyphenyl)urea
Uniqueness
N-(4-bromo-2-chlorophenyl)-N’-(5-tert-butyl-2-methoxyphenyl)thiourea stands out due to the presence of both tert-butyl and methoxy groups, which enhance its lipophilicity and potential biological activity. The combination of bromine and chlorine atoms also contributes to its unique reactivity and selectivity in various chemical reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
